molecular formula C13H10O3 B1625900 Phenyl 3-hydroxybenzoate CAS No. 24262-63-3

Phenyl 3-hydroxybenzoate

Cat. No.: B1625900
CAS No.: 24262-63-3
M. Wt: 214.22 g/mol
InChI Key: VGVWUMGIUNURRJ-UHFFFAOYSA-N
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Description

Phenyl 3-hydroxybenzoate, also known as benzoic acid, 3-hydroxy-, phenyl ester, is an organic compound with the molecular formula C13H10O3. It is a white crystalline solid that is used in various chemical and industrial applications. This compound is a derivative of benzoic acid, where the hydroxyl group is positioned at the third carbon of the benzene ring, and the carboxyl group is esterified with a phenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as phosphoryl chloride or sulfuric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl 3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of phenyl 3-hydroxybenzoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Phenyl 3-hydroxybenzoate can be compared with other similar compounds, such as:

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility and wide range of applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

phenyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVWUMGIUNURRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491964
Record name Phenyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24262-63-3
Record name Phenyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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